molecular formula C9H3F3N2O4 B13348061 5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid

5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid

Cat. No.: B13348061
M. Wt: 260.13 g/mol
InChI Key: YYTDGWVKMDDFBV-UHFFFAOYSA-N
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Description

5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H3F3N2O4. This compound is characterized by the presence of a cyano group, a nitro group, and a trifluoromethyl group attached to a benzoic acid core. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethyl)benzoic acid followed by the introduction of a cyano group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the cyano group can be achieved through a Sandmeyer reaction, where the nitro compound is converted to a diazonium salt, which is then reacted with copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 5-Cyano-2-amino-4-(trifluoromethyl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acid derivatives.

Scientific Research Applications

5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyano group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)benzoic acid
  • 5-Cyano-2-amino-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both a cyano group and a nitro group on the same benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H3F3N2O4

Molecular Weight

260.13 g/mol

IUPAC Name

5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H3F3N2O4/c10-9(11,12)6-2-7(14(17)18)5(8(15)16)1-4(6)3-13/h1-2H,(H,15,16)

InChI Key

YYTDGWVKMDDFBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(F)(F)F)C#N

Origin of Product

United States

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